3-Bromopyridazine-3-carbaldehyde

Catalog No.
S822405
CAS No.
1797102-23-8
M.F
C5H3BrN2O
M. Wt
186.996
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopyridazine-3-carbaldehyde

CAS Number

1797102-23-8

Product Name

3-Bromopyridazine-3-carbaldehyde

IUPAC Name

3-bromopyridazine-4-carbaldehyde

Molecular Formula

C5H3BrN2O

Molecular Weight

186.996

InChI

InChI=1S/C5H3BrN2O/c6-5-4(3-9)1-2-7-8-5/h1-3H

InChI Key

JKMXDDYFZRTRIF-UHFFFAOYSA-N

SMILES

C1=CN=NC(=C1C=O)Br

This doesn't necessarily mean 3-Bromopyridazine-3-carbaldehyde has no research applications, but it suggests it's either a very new compound or one that hasn't been widely studied yet.

Possible Areas of Future Research

Given the structural similarity of 3-Bromopyridazine-3-carbaldehyde to other pyridazine derivatives with known biological activities, future research could explore its potential in areas like:

  • Drug Discovery: Pyridazine rings are present in various pharmaceuticals. Research could investigate if 3-Bromopyridazine-3-carbaldehyde serves as a precursor for drugs with specific properties.
  • Material Science: Some pyridazine derivatives exhibit interesting material properties. Future studies could explore if 3-Bromopyridazine-3-carbaldehyde has applications in material science.

3-Bromopyridazine-3-carbaldehyde is a heterocyclic compound characterized by the presence of a bromine atom and an aldehyde functional group attached to a pyridazine ring. Its molecular formula is C5H4BrN2OC_5H_4BrN_2O, and it has gained attention in various fields, particularly in medicinal chemistry and material science due to its unique structural properties and potential biological activities.

, including:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with thiosemicarbazides to yield thiosemicarbazone derivatives, which have shown promising biological activities .
  • Cross-Coupling Reactions: The bromine atom allows for cross-coupling reactions with organometallic reagents, facilitating the synthesis of more complex molecules .

Research indicates that 3-bromopyridazine-3-carbaldehyde exhibits various biological activities. Compounds derived from it have demonstrated:

  • Antitumor Activity: Some derivatives have shown cytotoxic effects against human tumor cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties: Related pyridazine compounds have been investigated for their antimicrobial activities, indicating that 3-bromopyridazine-3-carbaldehyde may possess similar properties.

The synthesis of 3-bromopyridazine-3-carbaldehyde can be achieved through several methods:

  • Inverse Electron Demand Diels-Alder Reaction: This method utilizes Lewis acids to facilitate the reaction between suitable diene and dienophile components, yielding high regioselectivity in the formation of pyridazines .
  • Functionalization of Pyridazines: Various functionalization strategies can be employed to introduce the bromine and aldehyde groups selectively onto the pyridazine ring.

3-Bromopyridazine-3-carbaldehyde finds applications in:

  • Medicinal Chemistry: As a scaffold for developing new drugs, particularly those targeting cancer and infectious diseases.
  • Material Science: In the synthesis of polymers and other materials due to its reactive functional groups.
  • Agricultural Chemistry: Potential use as a precursor for crop protection agents.

Interaction studies involving 3-bromopyridazine-3-carbaldehyde focus on its binding affinity with biological targets. Preliminary studies indicate that derivatives of this compound may interact with specific enzymes or receptors, leading to biological effects such as inhibition of tumor growth or microbial activity.

Several compounds share structural similarities with 3-bromopyridazine-3-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Bromopyridazine-3-carbaldehydeC5H4BrN2OC_5H_4BrN_2OSimilar structure but different substitution pattern
3-Bromo-4-pyridinecarboxaldehydeC6H4BrNOC_6H_4BrNOContains a carboxaldehyde group instead of pyridazine
5-Bromo-pyridine-3-carbaldehydeC6H4BrNOC_6H_4BrNODifferent position of bromine on the pyridine ring

Uniqueness

The uniqueness of 3-bromopyridazine-3-carbaldehyde lies in its specific combination of a bromine atom at the 3-position and an aldehyde functional group on the pyridazine ring, which enhances its reactivity and potential biological activity compared to other similar compounds. This structural arrangement may lead to distinct interaction profiles with biological targets, making it a valuable compound for further research in medicinal chemistry and related fields.

Halogenation represents a fundamental synthetic transformation in pyridazine chemistry, enabling the introduction of bromine substituents that serve as versatile synthetic handles for further functionalization [7]. The electron-deficient nature of the pyridazine ring system influences the regioselectivity and reactivity patterns observed in halogenation reactions [8]. Traditional electrophilic aromatic substitution processes are typically 3-selective in pyridine systems and often require strong mineral acids as solvents or Lewis acid promotion with elevated temperatures and elemental halides [8].

The positional selectivity in pyridazine halogenation can be systematically controlled through careful selection of reaction conditions and halogenating agents [11]. Modern approaches have demonstrated that heterocyclic phosphonium salts and ring-opening intermediates can be employed to achieve regioselective functionalization of pyridazine rings [7]. These strategies represent significant advances over conventional methods that often suffer from poor selectivity and harsh reaction conditions.

Table 1: Synthetic Methodologies for 3-Bromopyridazine-3-carbaldehyde

MethodologyReaction ConditionsYield Range (%)AdvantagesLimitations
Direct Bromination with POBr₃3,6-dihydroxypyridazine + POBr₃, 0-80°C, 1-10h68-88High yield, mild conditions, suitable for scale-upRequires anhydrous conditions
Halogenation using Bromine/H₂SO₄Pyridine + Br₂ + 80-95% H₂SO₄, 130-140°C, 7-8h85-95Simple procedure, readily available reagentsHarsh acidic conditions, high temperature
N-Bromosuccinimide BrominationPyridazine + NBS, room temperature, catalyst90-99Quantitative yield, regioselectiveLimited substrate scope
Suzuki-Miyaura Cross-CouplingBromopyridazine + ArB(OH)₂, Pd(PPh₃)₄, DME/EtOH14-28Versatile, functional group toleranceModerate yields, requires purification
Metal-Catalyzed Cross-CouplingVarious Pd catalysts, cross-coupling partners23-93Late-stage functionalization possibleCatalyst cost, multiple steps
IEDDA Reaction with TetrazinesTetrazines + dienophiles, mild conditions82-93Bioorthogonal, high selectivity, fast kineticsSpecialized reagents required
Continuous Flow SynthesisMicroreactor, continuous flow, optimized conditions85-99Safer, greener, continuous productionEquipment dependent
Vilsmeier-Haack FormylationDMF + POCl₃, formylation of pyridazines70-95Direct formylation, good yieldsRequires specialized formylating reagents

N-Bromosuccinimide has emerged as a particularly effective reagent for regioselective bromination of pyridazine derivatives [6]. The reaction proceeds under mild conditions to afford brominated products in quantitative yields with excellent regioselectivity [6]. This methodology represents a significant improvement over traditional bromination approaches that often require harsh conditions and provide poor selectivity.

Direct Bromination Techniques Using POBr₃ and Alternatives

Phosphorus oxybromide represents one of the most important reagents for the direct bromination of pyridazine derivatives [10]. The synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine using phosphorus oxychloride provides a model system for understanding the reactivity patterns with phosphorus oxyhalides [10]. The reaction proceeds through nucleophilic displacement mechanisms, where the phosphorus center acts as an electrophilic species.

Table 2: Detailed Reaction Conditions and Yields for POBr₃ Methods

Synthetic RouteStarting MaterialReagentsTemperature (°C)TimeYield (%)Purity (%)
POBr₃ Method (Route 1)3,6-dihydroxypyridazinePOBr₃ (60 mmol), DMF (20 mL)504 h68.4198.57
POBr₃ Method (Route 2)3,6-dihydroxypyridazinePOBr₃ (300 mmol), CHCl₃ (150 mL)653.5 h86.00Not specified
POBr₃ Method (Route 3)3,6-dihydroxypyridazinePOBr₃ (60 mmol), EtOAc (66 mL)801 h75.4198.59
Bromine/H₂SO₄ MethodPyridineBr₂ (3.7 equiv), 95% H₂SO₄1358 hHighNot specified
NBS BrominationPyridazine substrateN-bromosuccinimide25Quantitative99>95

The interaction between POBr₃ and pyridine bases has been extensively studied to clarify the Lewis acidity of phosphoryl halides [9]. POBr₃ reacts readily with both 4-dimethylaminopyridine and pyridine to form ionic compounds through base-induced dismutation reactions [9]. The apparent difference from POCl₃ is that PBr₅, formed in the reaction, decomposes to elemental bromine and PBr₃, whose formation was confirmed by phosphorus-31 nuclear magnetic resonance spectroscopy [9].

Alternative brominating agents include molecular bromine in combination with strong acids [34]. The synthetic method for 3-bromopyridine using bromine and 80-95% sulfuric acid demonstrates the effectiveness of this approach [34]. The reaction involves dropwise addition of bromine into pyridine and sulfuric acid at 130-140°C for 7-8 hours, followed by cooling and neutralization to afford the brominated product in high yield [34].

The mechanism of base-induced dismutation involves formation of donor-stabilized cations such as [(dimethylaminopyridine)₂PO₂]⁺ and [(pyridine)₂PO₂]⁺ [9]. These intermediates are stabilized by coordination with the pyridine bases and undergo subsequent reactions to form the final brominated products [9]. The tribromide anions formed in these reactions are discrete species with bond lengths and angles characteristic of halogen-bonded systems [9].

Metal-Mediated Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridazine derivatives, offering versatile methods for carbon-carbon and carbon-heteroatom bond formation [13] [16]. Palladium-catalyzed reactions dominate this field, with Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings representing the most widely employed methodologies [14] [16].

Table 3: Metal-Mediated Cross-Coupling Approaches for Pyridazine Synthesis

Cross-Coupling TypeCatalyst SystemCoupling PartnersSolvent SystemBaseTemperature (°C)Typical Yield (%)
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%)Bromopyridazine + Arylboronic acidsDME/EtOH/H₂OCs₂CO₃ or K₂CO₃80-10061-93
Suzuki-Miyaura (Thienylpyridazine)Pd(PPh₃)₄ (5 mol%)3-bromo-6-(thiophen-2-yl)pyridazineDME/EtOH/aq. Na₂CO₃Na₂CO₃ (2M aq.)8014-28
Buchwald-HartwigPd catalyst, phosphine ligandBromopyridazine + AminesToluene or DMFCs₂CO₃ or K₃PO₄80-12070-90
SonogashiraPd/Cu catalyst systemBromopyridazine + Terminal alkynesTHF/Et₃N or DMFEt₃N or DIPEA60-8065-85
Metallacycle-MediatedTi(O-i-Pr)₄, reductive conditionsAlkenes + π-systemsTHF or tolueneNot requiredRoom temp to 8060-85
Palladium-Catalyzed CarbonylativePd/Xantphos ligand systemAryl triflates + CO + arenesVarious organic solventsVarious bases80-12050-80

Metallacycle-mediated cross-coupling represents an alternative approach that has gained attention for its ability to couple substituted and electronically unactivated alkenes [13]. This methodology employs titanium-based systems to form metallacyclopentane intermediates that undergo subsequent transformations to afford coupled products [13]. The process offers advantages in terms of functional group tolerance and the ability to perform complex fragment couplings [13].

Recent advances in palladium-catalyzed carbonylative coupling have provided access to aryl ketones through the reaction of heteroarenes with aryl or vinyl triflates [15]. The use of large bite angle Xantphos ligands enables the activation of relatively strong carbon-oxygen triflate bonds while facilitating the elimination of N-acyl pyridinium salts as potent Friedel-Crafts acylating agents [15].

The versatility of cross-coupling approaches is further demonstrated by the ability to perform late-stage functionalization of complex pharmaceuticals [8]. Selective halogenation protocols using designed phosphine reagents enable 4-selective halogenation of pyridines, which can then be subjected to various cross-coupling transformations to generate libraries of analogs [8].

Bioorthogonal Synthesis via Inverse Electron Demand Diels-Alder (IEDDA)

The inverse electron demand Diels-Alder reaction has emerged as a powerful bioorthogonal tool for the synthesis of pyridazine derivatives [1] [18] [21]. This transformation involves the cycloaddition between electron-deficient dienes, typically tetrazines, and electron-rich dienophiles to form six-membered ring products [18] [20]. The IEDDA reaction is particularly notable for its rapid kinetics, high specificity, and bioorthogonality [25].

Table 4: Inverse Electron Demand Diels-Alder Approaches

IEDDA MethodReactive PartnersReaction ConditionsProduct FormationSelectivityYield (%)Applications
Tetrazine-TCO Cycloaddition3-substituted tetrazines + trans-cycloocteneRoom temperature, aqueous or organic media4,5-dihydropyridazine → pyridazineExclusive regioselectivity85-95Chemical biology, drug discovery
Tetrazine-Silyl Enol Ether3-monosubstituted s-tetrazines + silyl-enol ethersBF₃ catalyst, mild conditions3-bromo-4-aryl pyridazinesExclusive regioselectivity82-93Heterocycle synthesis
Tetrazine-Alkyne ReactionTetrazines + alkynyl sulfidesHFIP solvent, room temperature to 60°CTrisubstituted pyridazinesRegioselective70-90Material synthesis
Pyridazine EliminationTCO-linked payloads + tetrazinesPhysiological conditions, biocompatiblePayload release + pyridazineSite-selective80-96Drug delivery, ADCs
Bioorthogonal Click-ReleaseTetrazine-triggered cleavage systemsIn vivo conditions, bioorthogonalDrug activation + pyridazineBioorthogonal selectivityVariableTherapeutic activation

The Lewis acid mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl-enol ethers has been developed to obtain brominated pyridazines with exclusive regioselectivity [1]. The reaction proceeds robustly to synthesize a variety of different 3-bromo-4-aryl pyridazines in good to excellent yield [1]. The other possible isomer (3-bromo-5-aryl pyridazine) was never observed in any of the cases examined [1].

The mechanism involves initial cycloaddition to form a bicyclic intermediate, followed by elimination of nitrogen gas and subsequent tautomerization to afford the aromatic pyridazine product [20] [22]. The initial step involves a [4+2] cycloaddition between a diene and a dienophile, with the resulting endocyclic compound rapidly undergoing elimination of a nitrogen molecule to yield 4,5-dihydropyrazine derivatives [20].

Bioorthogonal tetrazine-triggered cleavage of trans-cyclooctene-linked payloads has shown strong potential for drug delivery applications [21]. However, clinical translation has been hampered by an inverse correlation between click reactivity and payload release yield, requiring high doses of less reactive tetrazines to drive in vivo reactions to completion [21]. Recent developments have addressed this limitation through the design of ortho-functionalized pyridinyl-tetrazines that achieve release yields of 96% with 18-fold more reactive tetrazines [21].

The regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides represents another important advancement in IEDDA chemistry [24]. This transformation proceeds through uncommon interactions and delivers pyridazine derivatives without regioisomers [24]. The sulfur substituents provide good transformability, allowing synthesis of a range of pyridazines through subsequent functional group manipulations [24].

Continuous Flow and Microreactor-Based Synthesis Optimization

Continuous flow chemistry has emerged as a transformative technology for the synthesis of pyridazine derivatives, offering improved safety, efficiency, and scalability compared to traditional batch processes [26] [28] [29]. The enhanced heat and mass transfer characteristics of microreactors enable precise control over reaction parameters and facilitate the optimization of synthetic protocols [31].

Table 5: Continuous Flow and Microreactor-Based Synthesis Optimization

Flow MethodReactor TypeCatalyst/Reagent SystemOperating ConditionsAdvantagesYield (%)Production Rate
Microreactor N-OxidationPacked-bed microreactorTitanium silicalite (TS-1) + H₂O₂MeOH solvent, continuous operationSafer, greener, 800h+ operation99Continuous, scalable
Continuous Pyridine SynthesisMicrowave flow reactorBrønsted acid catalystMicrowave heating, conductive heatingScale-up friendly, no workupGood to excellentMesoscale production
Flow Acetylation/NitrationPFA tubular reactorsPd(OAc)₂ + pyridine + O₂120°C, O₂ flow 0.1 mL/minEnhanced heat transfer, mixing90-95Space-time yield optimized
Bayesian Optimization FlowContinuous flow systemPyridine + bromobutane138°C, 21 min residence timeMulti-objective optimization85.860.90 g/h (0.84 mmol/mL/h)
Multi-Step Flow SynthesisTwo-microreactor systemSequential reagent additionOptimized temperature and residence timeNo intermediate isolationModerate to highVariable

The development of continuous flow microreactors for the catalytic N-oxidation of pyridine derivatives demonstrates the potential of this technology [26] [27]. The system employs titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the catalytic oxidation system [26]. This process achieved formation of various pyridine N-oxides in up to 99% yields and was operated continuously for over 800 hours while maintaining catalyst activity [26].

The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis have been successfully adapted to continuous flow processing using microwave flow reactors [28]. The use of Brønsted acid catalysts allows both Michael addition and cyclodehydration to be carried out in a single step without isolation of intermediates, affording the corresponding trisubstituted pyridine as a single regioisomer in good yield [28].

Multi-objective experimental design through Bayesian optimization has been implemented for the optimization of pyridinium salt synthesis under continuous flow conditions [30]. The algorithm simultaneously optimized reaction yield and production rate, generating a well-defined Pareto front [30]. The optimal conditions for butylpyridinium bromide synthesis were determined to be 138°C with a 21-minute residence time and 0.66 mole fraction pyridine, achieving 85.86% yield and 0.90 g/h production rate [30].

The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid represents a significant advance over corresponding batch methods [29]. The process was applied to multi-step synthesis of imidazo[1,2-a]pyridine-2-carboxamides using a two-microreactor system without isolation of intermediates [29]. This methodology tolerates a wide range of amines and provides convenient access to structurally diverse products [29].

XLogP3

0.3

Dates

Last modified: 04-14-2024

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